molecular formula C23H31N5O3 B2831877 (Z)-2-((3-(diethylamino)propyl)amino)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)butanoic acid CAS No. 1097872-61-1

(Z)-2-((3-(diethylamino)propyl)amino)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)butanoic acid

Cat. No.: B2831877
CAS No.: 1097872-61-1
M. Wt: 425.533
InChI Key: UQAQOSKGRVRIAS-RQZHXJHFSA-N
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Description

(Z)-2-((3-(diethylamino)propyl)amino)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)butanoic acid is a complex organic compound characterized by its unique structural features. This compound contains a diethylamino group, a phenyldiazenyl group, and a butanoic acid backbone, making it a subject of interest in various fields of scientific research.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-((3-(diethylamino)propyl)amino)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, hydrazine, and various organic solvents. Reaction conditions often involve controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the core structure .

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-((3-(diethylamino)propyl)amino)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)butanoic acid is used as a building block for synthesizing more complex molecules.

Biology

Biologically, this compound has been studied for its potential interactions with cellular components. Its ability to undergo photoisomerization makes it a candidate for use in biological imaging and as a molecular switch .

Medicine

In medicine, derivatives of this compound are being explored for their potential therapeutic effects. The azobenzene moiety, in particular, has shown promise in drug delivery systems due to its ability to change conformation under light .

Industry

Industrially, the compound is used in the production of dyes and pigments. Its vibrant color and stability make it suitable for various applications in the textile and printing industries .

Mechanism of Action

The mechanism of action of (Z)-2-((3-(diethylamino)propyl)amino)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)butanoic acid involves its interaction with molecular targets through its functional groups. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the azobenzene moiety can undergo photoisomerization, altering the compound’s conformation and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (Z)-2-((3-(diethylamino)propyl)amino)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)butanoic acid apart is its combination of functional groups, which confer unique chemical and physical properties. This makes it a versatile compound with applications across multiple scientific disciplines .

Properties

IUPAC Name

2-[3-(diethylamino)propylamino]-4-oxo-4-(4-phenyldiazenylanilino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O3/c1-3-28(4-2)16-8-15-24-21(23(30)31)17-22(29)25-18-11-13-20(14-12-18)27-26-19-9-6-5-7-10-19/h5-7,9-14,21,24H,3-4,8,15-17H2,1-2H3,(H,25,29)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQAQOSKGRVRIAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCNC(CC(=O)NC1=CC=C(C=C1)N=NC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601040580
Record name L-Asparagine, N2-[3-(diethylamino)propyl]-N-[4-(2-phenyldiazenyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601040580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1097872-61-1
Record name L-Asparagine, N2-[3-(diethylamino)propyl]-N-[4-(2-phenyldiazenyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601040580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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